2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

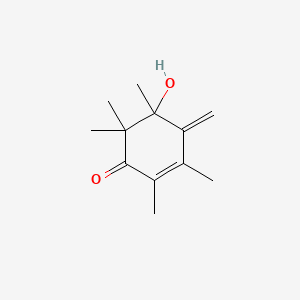

Chemical Structure and Properties The compound 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- (CAS: 50506-57-5) is a substituted cyclohexenone derivative with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . Its IUPAC name, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylidenecyclohex-2-en-1-one, highlights key structural features:

- A cyclohexenone backbone (a six-membered ring with a ketone and an α,β-unsaturated double bond).

- A hydroxyl group at position 3.

- Five methyl substituents at positions 2, 3, 5, 6, and 4.

- A methylidene (methylene) group at position 2.

The compound exhibits 1 H-bond donor (from the hydroxyl group) and 2 H-bond acceptors (the ketone and hydroxyl oxygen), influencing its solubility and reactivity . Its InChIKey (AWDXNCDZBAVUOL-UHFFFAOYSA-N) aids in database identification.

Preparation Methods

The synthesis of 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- can be achieved through several routes. One common method involves the oxidation of cyclohexene in the presence of a silver or palladium catalyst . This process typically requires controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale oxidation reactions using similar catalysts and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more methyl groups can be replaced by other functional groups. Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations.

Scientific Research Applications

2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances and flavoring agents due to its distinct chemical properties.

Mechanism of Action

The mechanism of action for 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the multiple methyl groups provide hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Key Comparative Insights:

Hydroxyl Group Impact: The hydroxyl group in the target compound enhances polarity and aqueous solubility compared to non-hydroxylated analogs (e.g., hypothetical pentamethyl-methylenecyclohexenone).

Steric Effects: The five methyl groups introduce significant steric hindrance, likely reducing reaction rates at the ketone or methylidene positions compared to less-substituted analogs. For example, nucleophilic additions to the α,β-unsaturated ketone may be slower than in simpler cyclohexenones.

Electron-Withdrawing vs. Electron-Donating Substituents :

Replacing the hydroxyl group with a chlorine atom (hypothetical 5-chloro analog) would decrease H-bonding capacity but increase electrophilicity at the ketone due to chlorine’s electron-withdrawing effect.

However, steric crowding from methyl groups may limit these reactions compared to less-substituted derivatives.

Research Findings and Limitations

- Synthesis Challenges: No synthesis data for the target compound is provided in the evidence. However, analogous cyclohexenones are often synthesized via acid-catalyzed cyclization or oxidation of terpenoids .

- Thermal Stability: Highly methylated cyclohexenones typically exhibit lower thermal stability due to steric strain, but the hydroxyl group in the target compound may mitigate this through intramolecular H-bonding.

Biological Activity

2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- is a compound of interest due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexene ring with multiple methyl groups and a hydroxyl group. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Research indicates that derivatives of cyclohexene compounds exhibit significant anticancer properties. A study highlighted the synthesis of cyclohexenyl-substituted phenols which were evaluated for their inhibitory effects on endothelial cells and various cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against human umbilical vein endothelial cells (HUVEC) and cancer cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-tert-butyl-5-(cyclohexen-2-yl)benzene-1,4-diol | HUVEC | 1.4 |

| 2,5-di(cyclohexen-2-yl)benzene-1,4-diol | HUVEC | 2.0 |

Anti-inflammatory Effects

Cyclohexene derivatives are also known for their anti-inflammatory properties. A study on related compounds indicated that they could inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant potential of cyclohexene compounds has been explored in various studies. The presence of multiple methyl groups enhances the electron-donating capacity of these compounds, allowing them to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage .

The biological activities of 2-Cyclohexen-1-one derivatives can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.

- Modulation of Signaling Pathways : Affecting pathways related to inflammation and apoptosis.

- Antioxidant Defense : Acting as free radical scavengers to mitigate oxidative stress.

Study on Anticancer Activity

A notable case study involved the evaluation of a series of cyclohexenyl compounds against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited high cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics .

Clinical Relevance

While preclinical studies show promise, clinical trials are necessary to validate the efficacy and safety of these compounds in humans. Current research is ongoing to explore their potential therapeutic applications in oncology and inflammation management.

Properties

CAS No. |

50506-57-5 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-hydroxy-2,3,5,6,6-pentamethyl-4-methylidenecyclohex-2-en-1-one |

InChI |

InChI=1S/C12H18O2/c1-7-8(2)10(13)11(4,5)12(6,14)9(7)3/h14H,3H2,1-2,4-6H3 |

InChI Key |

AWDXNCDZBAVUOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(C(C1=C)(C)O)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.